molecular formula C15H12N2O2S B14361286 2-(2-Anilino-1,3-thiazol-4-yl)benzene-1,4-diol CAS No. 91376-78-2

2-(2-Anilino-1,3-thiazol-4-yl)benzene-1,4-diol

Cat. No.: B14361286
CAS No.: 91376-78-2
M. Wt: 284.3 g/mol
InChI Key: AZJNWKIAPMAFEM-UHFFFAOYSA-N
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Description

2-(2-Anilino-1,3-thiazol-4-yl)benzene-1,4-diol is a compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. These compounds are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Anilino-1,3-thiazol-4-yl)benzene-1,4-diol typically involves the reaction of aniline with a thiazole derivative. One common method includes the condensation of 2-aminothiazole with 1,4-benzoquinone under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 2-(2-Anilino-1,3-thiazol-4-yl)benzene-1,4-diol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include quinone derivatives, hydroquinones, and substituted aromatic compounds .

Scientific Research Applications

2-(2-Anilino-1,3-thiazol-4-yl)benzene-1,4-diol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound exhibits significant biological activities, making it a candidate for drug development.

    Medicine: Its antibacterial, antifungal, and antitumor properties are being explored for therapeutic applications.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-(2-Anilino-1,3-thiazol-4-yl)benzene-1,4-diol involves its interaction with various molecular targets. The compound can inhibit enzymes, disrupt cellular processes, and interfere with DNA synthesis. The thiazole ring plays a crucial role in binding to target proteins and enzymes, leading to the observed biological effects .

Comparison with Similar Compounds

  • 2-(2-Amino-thiazol-4-yl)benzene-1,4-diol
  • 2-(2-Anilino-1,3-thiazol-4-yl)benzoic acid
  • 4-(2-Amino-1,3-thiazol-4-yl)benzene-1,3-diol

Comparison: Compared to other thiazole derivatives, 2-(2-Anilino-1,3-thiazol-4-yl)benzene-1,4-diol is unique due to its specific substitution pattern, which imparts distinct biological activities. Its combination of aniline and thiazole moieties enhances its potential as a multifunctional bioactive molecule .

Properties

CAS No.

91376-78-2

Molecular Formula

C15H12N2O2S

Molecular Weight

284.3 g/mol

IUPAC Name

2-(2-anilino-1,3-thiazol-4-yl)benzene-1,4-diol

InChI

InChI=1S/C15H12N2O2S/c18-11-6-7-14(19)12(8-11)13-9-20-15(17-13)16-10-4-2-1-3-5-10/h1-9,18-19H,(H,16,17)

InChI Key

AZJNWKIAPMAFEM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC2=NC(=CS2)C3=C(C=CC(=C3)O)O

Origin of Product

United States

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